2',3,4-Trichlorobiphenyl

Environmental Monitoring Analytical Chemistry Food Safety

PCB 33 is a certified mono-ortho analytical standard for congener-specific environmental monitoring. Its RT of 18.039 min resolves from PCB 28, preventing misidentification. Unlike Aroclor 1242 mixtures, this pure standard ensures reproducible, legally defensible data for method validation, site assessment, and regulatory compliance. Essential for AhR-mediated toxicity studies, microbial degradation pathway research, and food matrix analysis.

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 38444-86-9
Cat. No. B1581959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3,4-Trichlorobiphenyl
CAS38444-86-9
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H
InChIKeyRIMXLXBUOQMDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.16e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





2',3,4-Trichlorobiphenyl (PCB 33): A Single-Ortho-Chlorine PCB Congener for Analytical Reference and Environmental Research


2',3,4-Trichlorobiphenyl (CAS 38444-86-9), also designated as PCB 33, is a trichlorinated biphenyl congener characterized by a single chlorine substitution at the ortho position on one phenyl ring and two chlorines at the meta and para positions on the other [1]. It belongs to the broader class of polychlorinated biphenyls (PCBs), a group of 209 structurally related synthetic organic compounds historically valued for their thermal stability and dielectric properties [2]. As a specific mono-ortho-substituted PCB, it serves as a critical analytical standard in environmental monitoring and as a model compound in biodegradation and toxicological research .

Why 2',3,4-Trichlorobiphenyl Cannot Be Replaced by a Generic PCB Standard or Other Trichlorobiphenyl Isomer


Within the trichlorobiphenyl homologue group, which comprises 24 distinct isomers, the precise number and arrangement of chlorine atoms dictate each congener's physicochemical properties, environmental fate, and biological activity [1]. Substituting 2',3,4-trichlorobiphenyl (PCB 33) with a commercial technical mixture like Aroclor 1242 or another trichlorobiphenyl congener, such as PCB 28 (2,4,4'-trichlorobiphenyl) or PCB 29 (2,4,5-trichlorobiphenyl), introduces significant and unquantified variability. This can lead to erroneous identification in environmental monitoring, misinterpretation of structure-activity relationships in toxicological studies, and the failure of biodegradation experiments due to congener-specific microbial pathways [2]. Therefore, a congener-specific, high-purity analytical standard is essential for generating reproducible and legally defensible data [3].

Quantitative Differentiation of 2',3,4-Trichlorobiphenyl (PCB 33): Evidence-Based Selection Criteria


Gas Chromatographic Resolution: Resolved from Co-eluting Congener PCB 28 for Accurate Quantitation

In gas chromatography-mass spectrometry (GC-MS) analysis, 2',3,4-trichlorobiphenyl (PCB 33) exhibits a distinct retention time (RT) of 18.039 minutes [1]. This baseline separation is critical for analytical accuracy, as it prevents misidentification with closely related trichlorobiphenyl congeners like PCB 28 (2,4,4'-trichlorobiphenyl), which elutes at 17.742 minutes under the same conditions [1]. Using a generic PCB mixture for quantitation can lead to peak overlap and inaccurate concentration values for either congener.

Environmental Monitoring Analytical Chemistry Food Safety

Biodegradation Kinetics: Structurally-Dependent Transformation Rates vs. Other Trichlorobiphenyls

The microbial degradation of PCBs is highly congener-specific. A study using Rhodococcus strains demonstrated that the structure of individual trichlorobiphenyl congeners directly influences their hydroxylation, biodegradation rate, and metabolite formation profiles [1]. While exact half-lives for PCB 33 were not reported, the research unequivocally establishes that PCB 29, PCB 30, and the mixture Trikhlorbifenil (an analog of Aroclor 1242) are transformed at distinct rates based solely on their chlorine substitution pattern [1]. This confirms that PCB 33 will exhibit a unique biodegradation profile that cannot be extrapolated from other trichlorobiphenyls.

Bioremediation Environmental Microbiology Fate and Transport

Aqueous Solubility: A Key Determinant of Environmental Partitioning and Bioavailability

The aqueous solubility of 2',3,4-trichlorobiphenyl is calculated to be 1.1e-4 g/L (or 110 µg/L) at 25°C . This relatively low solubility, a direct consequence of its specific chlorine substitution pattern, is a primary driver of its behavior in aquatic systems. It contrasts with the estimated solubility of the trichlorobiphenyl homologue group as a whole, which has a broader range. This property dictates its strong tendency to partition into sediments and organic matter rather than remaining dissolved in the water column, thereby influencing its bioavailability and transport.

Environmental Chemistry Fate and Transport Risk Assessment

Defined Purity and Traceability: Certified Analytical Standard for Regulatory Compliance

Commercial analytical standards of 2',3,4-trichlorobiphenyl are provided with a defined purity, typically ≥98% as determined by gas chromatography [1]. This is in stark contrast to industrial-grade PCB mixtures (e.g., Aroclors) or bulk chemicals, which consist of a complex and variable cocktail of dozens of congeners. The high purity and associated certificate of analysis ensure the compound can serve as a single-point calibrant, enabling the accurate and legally defensible quantitation of PCB 33 in environmental and food samples [2].

Quality Assurance Analytical Chemistry Regulatory Compliance

Best-Fit Applications for 2',3,4-Trichlorobiphenyl Based on Empirical Evidence


High-Resolution Environmental Monitoring and Source Apportionment Studies

For environmental monitoring programs requiring the identification and quantification of individual PCB congeners, a certified standard of 2',3,4-trichlorobiphenyl is non-negotiable. Its specific retention time (18.039 min) enables it to be resolved from other interfering congeners like PCB 28 [1], allowing for accurate reporting of contamination levels in soil, sediment, water, and biota. This level of specificity is required for differentiating between legacy contamination sources (e.g., technical mixtures) and ongoing inputs, and for assessing compliance with water quality criteria .

Investigations into Congener-Specific Microbial Biodegradation Pathways

Research groups focused on the bioremediation of PCB-contaminated sites utilize individual congeners like PCB 33 to decipher the substrate specificity of degrading microorganisms. As demonstrated, the rate and pathway of microbial transformation are highly dependent on the chlorine substitution pattern [2]. Using this pure congener allows scientists to isolate and study the specific enzymes and genes involved in the degradation of mono-ortho-substituted PCBs, a crucial step in developing effective bioaugmentation strategies.

Development and Validation of Analytical Methods for Food Safety Testing

Analytical chemists developing new methods for the detection of PCBs in food matrices, such as fish and shellfish, rely on pure congener standards for method development and validation. The compound is used to establish calibration curves, determine limits of detection (LOD) and quantification (LOQ), and verify method accuracy and precision, as exemplified by its inclusion in multi-residue methods for aquatic products [1]. A high-purity standard ensures the reliability of the method and protects against false positives or inaccurate quantitation.

Reference Material for In Vitro and In Vivo Toxicological Assessments

In toxicology, the use of a defined congener standard like 2',3,4-trichlorobiphenyl is essential for establishing clear structure-activity relationships. The compound's specific ortho-chlorine substitution influences its three-dimensional conformation and, consequently, its interaction with biological receptors like the aryl hydrocarbon receptor (AhR) and its potential for endocrine disruption . Studying the pure congener provides unambiguous data on its individual toxicological profile, which is a prerequisite for deriving congener-specific toxic equivalency factors (TEFs) and for the risk assessment of complex environmental mixtures [3].

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